Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is an organic compound characterized by the presence of two methanesulfonyl groups attached to an octanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE typically involves the esterification of octanoic acid followed by the introduction of methanesulfonyl groups. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve multiple steps to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sulfonation reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE exerts its effects involves the interaction of its methanesulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, modification of proteins, and alteration of cellular pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing esters and derivatives of octanoic acid. Examples include:
- METHYL 6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
- ETHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
Uniqueness
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is unique due to its specific stereochemistry and the presence of two methanesulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H22O8S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl (6S)-6,8-bis(methylsulfonyloxy)octanoate |
InChI |
InChI=1S/C11H22O8S2/c1-17-11(12)7-5-4-6-10(19-21(3,15)16)8-9-18-20(2,13)14/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
KOCQXDOLKXBSSN-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)CCCC[C@@H](CCOS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
COC(=O)CCCCC(CCOS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.